molecular formula C16H11NO3S B11658109 (2Z)-2-(4-methyl-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one

(2Z)-2-(4-methyl-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one

Cat. No.: B11658109
M. Wt: 297.3 g/mol
InChI Key: VWWXFKXDQQCUKG-DHDCSXOGSA-N
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Description

(2Z)-2-[(4-METHYL-3-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE: is a complex organic compound characterized by its unique structure, which includes a benzothiophene core and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-METHYL-3-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves a multi-step process. One common method includes the condensation of 4-methyl-3-nitrobenzaldehyde with 2,3-dihydro-1-benzothiophene-3-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-METHYL-3-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE: undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Reduction: Amino derivatives.

    Oxidation: Sulfoxides, sulfones.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(2Z)-2-[(4-METHYL-3-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-METHYL-3-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiophene core can also interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

(2Z)-2-[(4-METHYL-3-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE: can be compared with other benzothiophene derivatives and nitrophenyl compounds:

    Benzothiophene Derivatives: Compounds like 2,3-dihydro-1-benzothiophene-3-one and its analogs.

    Nitrophenyl Compounds: Compounds such as 4-methyl-3-nitrobenzaldehyde and its derivatives.

The uniqueness of (2Z)-2-[(4-METHYL-3-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE lies in its combined structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C16H11NO3S

Molecular Weight

297.3 g/mol

IUPAC Name

(2Z)-2-[(4-methyl-3-nitrophenyl)methylidene]-1-benzothiophen-3-one

InChI

InChI=1S/C16H11NO3S/c1-10-6-7-11(8-13(10)17(19)20)9-15-16(18)12-4-2-3-5-14(12)21-15/h2-9H,1H3/b15-9-

InChI Key

VWWXFKXDQQCUKG-DHDCSXOGSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3S2)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C=C2C(=O)C3=CC=CC=C3S2)[N+](=O)[O-]

Origin of Product

United States

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